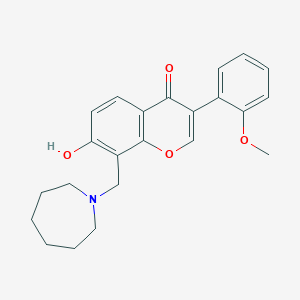![molecular formula C18H20N6O3 B2491330 8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 332099-27-1](/img/no-structure.png)
8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiovascular Activity
Research has demonstrated that derivatives of the compound, specifically those with 8-alkylamino substituents, exhibit significant antiarrhythmic and hypotensive activities. Studies on these derivatives have highlighted their prophylactic antiarrhythmic efficacy in experimentally induced arrhythmias and hypotensive effects in certain analogs (Chłoń-Rzepa et al., 2004).
Crystallographic Studies
The crystal structure of a caffeine derivative, which is a substituted purine derivative, was examined, revealing a nonplanar configuration for the molecule. This study provided insights into the molecular mechanics of such compounds (Mabied et al., 2014).
Synthesis and Structure Analysis
Several studies have focused on the synthesis and structural analysis of related compounds. These include the synthesis of derivatives with varied substituents and the investigation of their molecular structures, providing valuable information on the physicochemical properties and potential applications of these compounds (Hirayama et al., 1993), (Khaliullin & Shabalina, 2020).
Intermolecular Interactions and Material Design
Detailed quantitative analysis of intermolecular interactions in derivatives of this compound has been conducted. This research offers insights into the design of new materials, considering the anisotropic distribution of interaction energies along different directions (Shukla et al., 2020).
Pharmaceutical Applications
Although not directly related to the specific compound , research on closely related compounds has explored their potential pharmaceutical applications, including as remedies for depression, infection diseases, hypertension, diabetes, etc. (Korobko, 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-hydroxyacetophenone with hydrazine hydrate to form 2-(2-hydroxyphenyl)hydrazine. This intermediate is then reacted with ethyl bromoacetate to form ethyl 2-(2-hydroxyphenyl)hydrazinecarboxylate. The resulting compound is then reacted with methyl acetoacetate to form 8-(2-hydroxyphenyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione. The final step involves the reaction of the intermediate with hydrazine hydrate and acetic acid to form the desired compound.", "Starting Materials": [ "2-hydroxyacetophenone", "hydrazine hydrate", "ethyl bromoacetate", "methyl acetoacetate", "acetic acid" ], "Reaction": [ "2-hydroxyacetophenone + hydrazine hydrate → 2-(2-hydroxyphenyl)hydrazine", "2-(2-hydroxyphenyl)hydrazine + ethyl bromoacetate → ethyl 2-(2-hydroxyphenyl)hydrazinecarboxylate", "ethyl 2-(2-hydroxyphenyl)hydrazinecarboxylate + methyl acetoacetate → 8-(2-hydroxyphenyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione", "8-(2-hydroxyphenyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione + hydrazine hydrate + acetic acid → 8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione" ] } | |
Numéro CAS |
332099-27-1 |
Formule moléculaire |
C18H20N6O3 |
Poids moléculaire |
368.397 |
Nom IUPAC |
8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C18H20N6O3/c1-10(2)9-24-14-15(23(4)18(27)20-16(14)26)19-17(24)22-21-11(3)12-7-5-6-8-13(12)25/h5-8,25H,1,9H2,2-4H3,(H,19,22)(H,20,26,27)/b21-11+ |
Clé InChI |
DALRYOOGIDRFCP-SRZZPIQSSA-N |
SMILES |
CC(=C)CN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)NC2=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



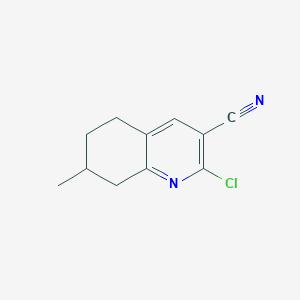
![N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2491248.png)
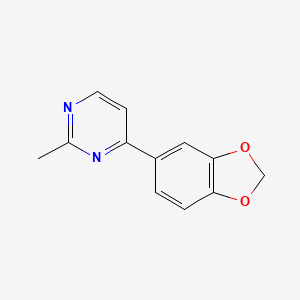
![ethyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2491253.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2491255.png)
![1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2491256.png)
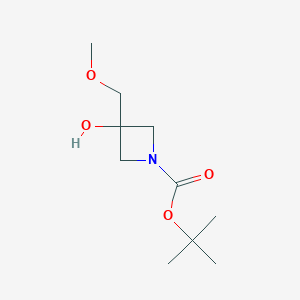
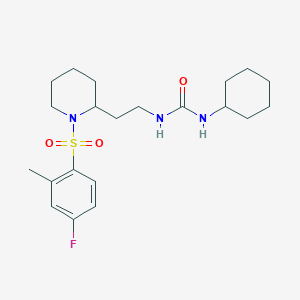
![Spiro[5.5]undec-2-en-5-one](/img/structure/B2491263.png)
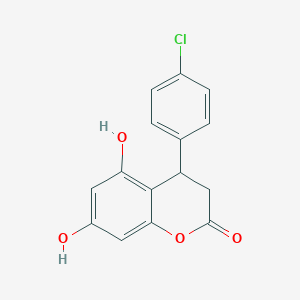
![3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2491265.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2491266.png)

